6-chloro-N-methyl-4-morpholinopicolinamide
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Overview
Description
6-chloro-N-methyl-4-morpholinopicolinamide is a chemical compound that belongs to the class of picolinamides It is characterized by the presence of a chlorine atom at the 6th position, a methyl group at the nitrogen atom, and a morpholine ring attached to the picolinamide structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-chloro-N-methyl-4-morpholinopicolinamide typically involves the chlorination of a picolinamide precursor followed by the introduction of a morpholine ring. One common method involves the reaction of 6-chloropicolinic acid with N-methylmorpholine in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) under anhydrous conditions. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature, yielding this compound after purification .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically be optimized for higher yields and cost-effectiveness. This could include the use of continuous flow reactors, automated purification systems, and recycling of solvents and reagents to minimize waste and reduce production costs .
Chemical Reactions Analysis
Types of Reactions
6-chloro-N-methyl-4-morpholinopicolinamide can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom at the 6th position can be substituted with other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling, where the chlorine atom is replaced by a boronic acid derivative in the presence of a palladium catalyst.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, thiols, and alkoxides. Conditions typically involve the use of a base such as sodium hydride (NaH) or potassium carbonate (K2CO3) in an organic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF).
Oxidation and Reduction: Oxidizing agents such as potassium permanganate (KMnO4) or reducing agents like lithium aluminum hydride (LiAlH4) can be used.
Coupling Reactions: Palladium catalysts, boronic acids, and bases like potassium phosphate (K3PO4) are commonly used in coupling reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted picolinamides, while coupling reactions can produce biaryl derivatives .
Scientific Research Applications
6-chloro-N-methyl-4-morpholinopicolinamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound can be used in the study of enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.
Mechanism of Action
The mechanism of action of 6-chloro-N-methyl-4-morpholinopicolinamide involves its interaction with specific molecular targets, such as enzymes or receptors. The chlorine atom and morpholine ring play crucial roles in binding to these targets, potentially inhibiting their activity or modulating their function. The exact pathways involved depend on the specific application and target molecule .
Comparison with Similar Compounds
Similar Compounds
6-chloro-N-methylpyrimidin-4-amine: Similar in structure but lacks the morpholine ring, which may affect its binding properties and reactivity.
2-chloro-4,6-dimethylpyrimidine: Another related compound with different substitution patterns, leading to variations in chemical behavior and applications.
Uniqueness
6-chloro-N-methyl-4-morpholinopicolinamide is unique due to the presence of both the chlorine atom and the morpholine ring, which confer specific chemical and biological properties. These features make it a valuable compound for various research and industrial applications .
Properties
Molecular Formula |
C11H14ClN3O2 |
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Molecular Weight |
255.70 g/mol |
IUPAC Name |
6-chloro-N-methyl-4-morpholin-4-ylpyridine-2-carboxamide |
InChI |
InChI=1S/C11H14ClN3O2/c1-13-11(16)9-6-8(7-10(12)14-9)15-2-4-17-5-3-15/h6-7H,2-5H2,1H3,(H,13,16) |
InChI Key |
MJFLWAIINOJCIJ-UHFFFAOYSA-N |
Canonical SMILES |
CNC(=O)C1=NC(=CC(=C1)N2CCOCC2)Cl |
Origin of Product |
United States |
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